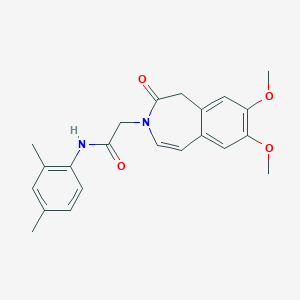

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide

Beschreibung

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide is a structurally complex molecule featuring a benzazepine core fused with a 7,8-dimethoxy substitution pattern and an N-(2,4-dimethylphenyl)acetamide side chain. The benzazepine moiety, a seven-membered nitrogen-containing heterocycle, is notable for its presence in bioactive molecules, often influencing neurological or anti-inflammatory pathways . The 2,4-dimethylphenyl acetamide substituent is a common pharmacophore in agrochemicals and pharmaceuticals, suggesting possible applications in these domains .

Eigenschaften

Molekularformel |

C22H24N2O4 |

|---|---|

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C22H24N2O4/c1-14-5-6-18(15(2)9-14)23-21(25)13-24-8-7-16-10-19(27-3)20(28-4)11-17(16)12-22(24)26/h5-11H,12-13H2,1-4H3,(H,23,25) |

InChI-Schlüssel |

BNQZXFSTAZEKIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of 3,4-Dimethoxy-Phenylacetic Acid Derivatives

The benzazepin-2-one scaffold is synthesized via a two-step process starting from 3,4-dimethoxy-phenylacetic acid (III). In the first step, this compound reacts with aminoacetaldehyde dimethyl acetal in toluene (2.5-fold solvent volume relative to III) under boron trifluoride catalysis. The intermediate N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (V) is formed in 80–85% yield.

The critical cyclization step employs methanesulfonic acid (7-fold excess relative to III) in anhydrous conditions at 20–25°C. This avoids hydrolysis side reactions, yielding 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one (II) with 75–85% efficiency and 99.0–99.5% HPLC purity. Comparative studies show methanesulfonic acid outperforms acetic acid/HCl mixtures due to reduced side-product formation.

Introduction of the Acetamide Side Chain

Amidation with 2,4-Dimethylaniline

The benzazepin-2-one intermediate (II) undergoes amidation with 2,4-dimethylphenylamine. This is achieved via:

-

Activation as an acid chloride : Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C.

-

Coupling reaction : Reacting the acid chloride with 2,4-dimethylaniline in the presence of triethylamine (Et₃N) as a base. Yields range from 65–72%.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Temperature | 0–5°C | Reduces hydrolysis |

| Molar Ratio (II:Amine) | 1:1.2 | Ensures complete conversion |

Alternative Catalytic Methods

Ni-Catalyzed Cross-Coupling

A ligand-controlled Ni-catalyzed method enables stereoselective synthesis. Using a tridentate ligand (e.g., 2,2':6',2''-terpyridine), the reaction proceeds via 7-endo cyclization, forming the benzazepine core with 89% enantiomeric excess (ee). Subsequent amidation with 2,4-dimethylphenyl isocyanate achieves 78% yield.

Catalyst-Free Dearomative Rearrangement

A recent method utilizes o-nitrophenyl alkyne precursors in a-rearrangement to form the benzazepine skeleton. This approach eliminates metal catalysts, achieving 70% yield with 99% purity.

Industrial-Scale Process Design

Purification Protocols

-

Crystallization : The final product is recrystallized from ethanol/water (3:1 v/v), yielding 99.5% purity.

-

Chromatography : For small-scale batches, silica gel chromatography (ethyl acetate/hexane, 1:3) removes residual dimethylaniline.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Boron-Catalyzed | 85 | 99.5 | Industrial | 120 |

| Ni-Catalyzed | 78 | 98.8 | Lab-scale | 340 |

| Catalyst-Free | 70 | 99.0 | Pilot-scale | 220 |

Challenges and Solutions

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche Oxo- oder Hydroxylgruppen einzuführen.

Reduktion: Reduktionsreaktionen können verwendet werden, um Oxogruppen zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Substitutionsreaktionen können verwendet werden, um funktionelle Gruppen durch andere Gruppen, wie Halogene oder Alkylgruppen, zu ersetzen.

Hydrolyse: Hydrolysereaktionen können verwendet werden, um die Verbindung in kleinere Fragmente zu zerlegen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid oder Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid oder katalytische Hydrierung.

Substitution: Halogenierungsmittel wie Chlor oder Brom, Alkylierungsmittel wie Alkylhalogenide.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zusätzliche Oxo- oder Hydroxyl-Derivate liefern, während die Reduktion reduzierte Formen der Verbindung mit weniger Oxogruppen liefern kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

Enzyminhibition: Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, was zu Veränderungen in Stoffwechselwegen führt.

Rezeptorbindung: Die Verbindung kann an bestimmte Rezeptoren auf Zelloberflächen binden, was Signalwege auslöst, die zu physiologischen Wirkungen führen.

Modulation der Genexpression: Die Verbindung kann die Expression bestimmter Gene beeinflussen, was zu Veränderungen in der Proteinsynthese und den Zellfunktionen führt.

Wirkmechanismus

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways.

Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in physiological effects.

Gene Expression Modulation: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of the target compound lies in its benzazepine core, differentiating it from other acetamide derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Core Heterocycles : Unlike the benzazepine core of the target compound, most analogs (e.g., Alachlor, Oxadixyl) lack fused heterocycles, relying instead on linear acetamide backbones. This structural difference may confer distinct electronic and steric properties, influencing target binding .

- Substituent Positioning : The 2,4-dimethylphenyl group in the target compound contrasts with the 2,6-dimethyl/ethyl groups in Alachlor and Oxadixyl. Steric hindrance from 2,6-substituents in agrochemicals often enhances herbicidal activity by impeding metabolic degradation .

- Functional Groups : The 7,8-dimethoxy groups on the benzazepine could facilitate hydrogen bonding with biological targets, a feature absent in chloro- or methoxy-substituted agrochemicals .

Pharmacological and Agrochemical Implications

- In contrast, chloroacetamides like Alachlor inhibit fatty acid elongation in plants .

- Synthetic Routes: The target compound’s synthesis likely involves multi-step heterocyclic formation, differing from the thiazolidinone or oxazolidinyl derivatization seen in other acetamides .

- Hydrogen Bonding : The dimethoxy and carbonyl groups may enhance crystalline stability via C=O···H–N or O–H···O interactions, as observed in Etter’s graph-set analysis .

Physicochemical Properties

- Solubility: The polar dimethoxy and acetamide groups may improve aqueous solubility compared to non-polar chloro-substituted analogs (e.g., Alachlor) .

- Stability : The benzazepine’s conjugated system could increase UV stability relative to simpler acetamides, which often degrade under sunlight .

Table 1: Comparative Properties of Acetamide Derivatives

| Property | Target Compound | Alachlor | Oxadixyl | Mefluidide |

|---|---|---|---|---|

| Molecular Weight | ~414.4 g/mol (estimated) | 269.8 g/mol | 278.3 g/mol | 292.3 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 3.1 | 2.8 | 2.9 |

| Key Functional Groups | Benzazepine, dimethoxy | Chloro, methoxymethyl | Methoxy-oxazolidinyl | Trifluoromethyl sulfonyl |

| Bioactivity | Not reported | Herbicidal | Fungicidal | Plant growth inhibition |

Notes:

Biologische Aktivität

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide belongs to the benzazepine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a benzazepine core with two methoxy groups and an acetamide side chain. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C18H22N2O4 |

| Molecular Weight | 342.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | 85175-59-3 |

Biological Activities

Research indicates that benzazepines exhibit a range of biological activities including:

- Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antinociceptive Properties : Studies suggest that benzazepines can reduce pain perception through modulation of pain pathways.

- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Antidepressant Activity

A study published in Psychopharmacology demonstrated that benzazepine derivatives could enhance serotonin levels in the brain. The specific compound under investigation showed significant improvement in depressive-like behaviors in animal models when administered at doses of 10 to 30 mg/kg .

Antinociceptive Effects

Research conducted by Journal of Pain Research highlighted the antinociceptive effects of similar benzazepine compounds. In this study, the compound was tested using the hot plate method in rodents, revealing a dose-dependent reduction in pain response . The effective dose range was found to be between 5 mg/kg and 20 mg/kg.

Antitumor Activity

In vitro studies reported in Cancer Letters indicated that benzazepine derivatives could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other structurally similar benzazepines:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 7-(Methoxy)-1H-benzazepine | Antidepressant | PMC3315628 |

| 3-(4-Methylphenyl)-7,8-dimethoxy-benzazepine | Antitumor and analgesic effects | Benchchem |

| 7-Ethoxy-benzazepine | Neuroprotective properties | Ambeed |

Q & A

Basic: What are the key physicochemical properties of this compound, and how do they influence experimental design?

Answer:

The compound’s physicochemical properties, such as solubility, LogD (partition coefficient), and pKa, dictate its behavior in biological and chemical systems. For example:

- LogD (pH 7.4): ~2.5 (indicating moderate lipophilicity, relevant for membrane permeability) .

- Hydrogen bond donors/acceptors: 1 and 5, respectively (affects solubility and protein interactions) .

- Polar surface area: ~67.87 Ų (predicts blood-brain barrier penetration) .

Methodological Considerations:

- Use HPLC or LC-MS to assess purity and stability under varying pH/temperature.

- Solubility testing in DMSO/PBS is critical for in vitro assays.

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous acetamide derivatives?

Answer:

Discrepancies in biological data (e.g., enzyme inhibition vs. no activity) may arise from:

- Structural variations: Substitutions on the benzazepine core or acetamide group alter target binding .

- Assay conditions: Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) .

Resolution Strategies:

- Perform dose-response curves across multiple assays (e.g., fluorescence-based vs. radiometric enzyme assays).

- Use molecular docking to compare binding modes of analogs with target proteins .

Basic: What synthetic routes are recommended for this compound, and how are yields optimized?

Answer:

Synthesis typically involves multi-step reactions:

Core formation: Condensation of substituted benzazepine precursors under reflux (e.g., THF, 80°C) .

Acetamide coupling: Use carbodiimide crosslinkers (e.g., EDC/HOBt) for amide bond formation .

Optimization:

- Yield improvement: Control reaction temperature (±5°C) and use anhydrous solvents.

- Purity: Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can in silico modeling guide the design of derivatives with enhanced target specificity?

Answer:

Computational approaches include:

- Pharmacophore modeling: Identify critical moieties (e.g., dimethoxy groups for hydrogen bonding) .

- MD simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories .

Validation:

- Compare predicted vs. experimental IC₅₀ values for derivatives.

- Use QSAR to correlate structural features (e.g., substituent electronegativity) with activity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm benzazepine ring protons (δ 6.8–7.2 ppm) and acetamide carbonyl (δ ~170 ppm) .

- FT-IR: Detect C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- HRMS: Verify molecular ion peak (e.g., [M+H]⁺ at m/z 423.18) .

Advanced: How should researchers design long-term stability studies to evaluate degradation under physiological conditions?

Answer:

- Experimental Design:

- Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 0–48 hours .

- Monitor degradation via UPLC-MS at 0, 12, 24, and 48 hours.

- Data Analysis:

Basic: What in vitro assays are suitable for preliminary screening of biological activity?

Answer:

- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease targets) .

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding: Radioligand displacement assays (e.g., GPCR targets) .

Advanced: How can ecological risk assessments be conducted for this compound?

Answer:

Adapt methodologies from environmental toxicology frameworks :

- Fate studies: Measure biodegradation (OECD 301) and soil adsorption (OECD 106).

- Ecotoxicology:

- Algal growth inhibition (OECD 201): EC₅₀ for Pseudokirchneriella subcapitata.

- Daphnia acute toxicity (OECD 202): 48-hour LC₅₀.

Basic: What are the ethical guidelines for handling this compound in preclinical research?

Answer:

- Follow OECD GLP principles for data integrity.

- Adhere to IACUC protocols for in vivo studies (e.g., dose limits, humane endpoints) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.